molecular formula C11H14ClNO2 B13505387 5-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-onehydrochloride

5-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-onehydrochloride

Cat. No.: B13505387
M. Wt: 227.69 g/mol
InChI Key: XXIYWJRAYRXVQO-UHFFFAOYSA-N
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Description

5-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indanone core substituted with an aminoethoxy group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the reaction of 2,3-dihydro-1H-inden-1-one with 2-aminoethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its indanone core structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

5-(2-aminoethoxy)-2,3-dihydroinden-1-one;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c12-5-6-14-9-2-3-10-8(7-9)1-4-11(10)13;/h2-3,7H,1,4-6,12H2;1H

InChI Key

XXIYWJRAYRXVQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)OCCN.Cl

Origin of Product

United States

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